molecular formula C8H14N2O3 B1525992 N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide CAS No. 388630-70-4

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B1525992
CAS No.: 388630-70-4
M. Wt: 186.21 g/mol
InChI Key: BTOQQJQNYUDOHR-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to modulate the activity of acetylcholine receptors, which are crucial for neurotransmission. Additionally, this compound can influence the function of glutamate receptors, thereby affecting synaptic plasticity and cognitive functions .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to enhance cell signaling pathways, particularly those involving cyclic AMP (cAMP) and protein kinase A (PKA). This modulation can lead to increased gene expression of neurotrophic factors, which support neuron growth and survival. Furthermore, the compound can alter cellular metabolism by influencing the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on acetylcholine and glutamate receptors, enhancing their activity. This binding can lead to increased calcium ion influx, which is essential for various cellular functions. Additionally, the compound can inhibit certain enzymes, such as acetylcholinesterase, thereby prolonging the action of neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained enhancement of cognitive functions and neuronal health. Prolonged use may also result in adaptive changes in receptor sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions without significant adverse effects. At higher doses, it can lead to toxicity, manifesting as neurodegeneration and impaired motor functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes. The metabolites are then excreted through the kidneys. The compound can also influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the citric acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution is crucial for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments, thereby modulating its function .

Properties

IUPAC Name

N-methoxy-N-methyl-2-(2-oxopyrrolidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(13-2)8(12)6-10-5-3-4-7(10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOQQJQNYUDOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CN1CCCC1=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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